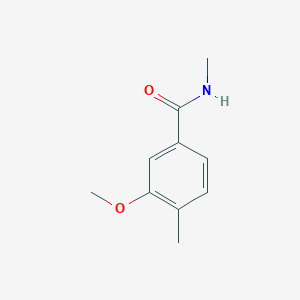
3-(1-Naphthyl)-propanoic acid tert-butyl ester
Übersicht
Beschreibung
3-(1-Naphthyl)-propanoic acid tert-butyl ester, also known as NPTE, is a synthetic ester derived from 3-(1-naphthyl)-propanoic acid and tert-butyl alcohol. It is a colorless, odorless, crystalline solid with a melting point of 85-86°C. NPTE has a wide range of applications in the scientific research field, including applications in organic synthesis, biochemical and physiological studies, and lab experiments. In
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthyl)-propanoic acid tert-butyl ester has a wide range of applications in the scientific research field. It has been used in organic synthesis as a protecting group for carboxylic acids and amines, and as a reagent for the synthesis of heterocyclic compounds. It has also been used as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives. This compound has also been used in biochemical and physiological studies, as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives, and as a reagent for the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(1-Naphthyl)-propanoic acid tert-butyl ester is not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. 3-(1-naphthyl)-propanoic acid is believed to act as a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. In animal studies, 3-(1-naphthyl)-propanoic acid has been shown to have anticonvulsant and antinociceptive effects. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Naphthyl)-propanoic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. It is also relatively inexpensive and can be stored at room temperature. However, this compound also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. It is also not very stable in the presence of acids or bases.
Zukünftige Richtungen
There are several potential future directions for the research and application of 3-(1-Naphthyl)-propanoic acid tert-butyl ester. One possibility is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and epilepsy. Another possibility is to explore its use in the synthesis of novel pharmaceuticals or in the development of new synthetic methods. Additionally, further research could be done to elucidate the mechanism of action of this compound and to explore its potential for use in other biochemical and physiological studies.
Eigenschaften
IUPAC Name |
tert-butyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUWLCFDBBQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)







